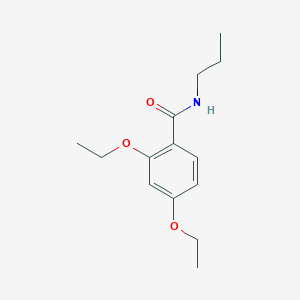

2,4-diethoxy-N-propylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-diethoxy-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-4-9-15-14(16)12-8-7-11(17-5-2)10-13(12)18-6-3/h7-8,10H,4-6,9H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSUQDBLDAEIMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=C(C=C1)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 2,4 Diethoxy N Propylbenzamide

Strategic Approaches to Amide Bond Formation

The formation of the N-propylbenzamide portion of the molecule is a critical step that can be approached through several established synthetic routes. These methods primarily revolve around the activation of the carboxylic acid group of 2,4-diethoxybenzoic acid to facilitate its reaction with propylamine (B44156).

Direct Coupling Reactions of Carboxylic Acids and Amines

Directly reacting a carboxylic acid with an amine to form an amide is often challenging due to the competing acid-base reaction that forms a non-reactive carboxylate salt. fishersci.co.uk However, various modern techniques have been developed to overcome this hurdle. One approach involves the use of catalysts, such as boric acid or certain metal complexes like those based on titanium or zirconium, which can facilitate the dehydration reaction required for amide bond formation. acs.orgd-nb.info Another strategy employs high temperatures or microwave irradiation to drive the reaction forward. acs.orgasianpubs.org While conceptually simple, these methods can sometimes require harsh conditions or have limited substrate scope. acs.org

Acid Halide-Amine Condensation Techniques

A more traditional and highly effective method for amide synthesis is the condensation of an amine with an acid halide, typically an acid chloride. fishersci.co.uk This method, often referred to as the Schotten-Baumann reaction, is a cornerstone of organic synthesis. fishersci.co.uk The synthesis of 2,4-diethoxy-N-propylbenzamide via this route would first involve the conversion of 2,4-diethoxybenzoic acid to its corresponding acid chloride, 2,4-diethoxybenzoyl chloride.

This activation step is commonly achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukgoogle.com The resulting 2,4-diethoxybenzoyl chloride is a highly reactive electrophile. Subsequent reaction with propylamine, a nucleophile, in the presence of a base to neutralize the hydrochloric acid byproduct, readily yields the desired this compound. fishersci.co.uk The base is crucial for driving the reaction to completion. fishersci.co.uk

Table 1: Synthesis of Benzoyl Chlorides from Benzoic Acids

| Starting Material | Chlorinating Agent | Solvent | Conditions | Yield | Reference |

| 2,4-Dimethoxybenzoic Acid | Thionyl Chloride | Tetrahydrofuran | Room Temperature, 8 hours | 92.6-94.2% | google.com |

| 2,4-Dimethoxybenzoic Acid | Thionyl Chloride | Toluene | Reflux, 2 hours | Not specified | |

| 3,5-Diethoxybenzoic Acid | Thionyl Chloride or Oxalyl Chloride | Not specified | Reflux | Not specified |

Coupling Reagent-Assisted Synthesis

To circumvent the often harsh conditions required for acid chloride formation, a wide array of coupling reagents have been developed to promote amide bond formation directly from carboxylic acids and amines under milder conditions. rsc.orgresearchgate.net These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine.

Common classes of coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.ukasianpubs.org Other families of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU). fishersci.co.uk These methods are particularly valuable in peptide synthesis and for the creation of complex molecules where sensitive functional groups might not tolerate the conditions of acid halide formation. fishersci.co.ukorganic-chemistry.org The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the final amide product. researchgate.net

Table 2: Examples of Coupling Reagents in Amide Synthesis

| Coupling Reagent Class | Specific Reagent Examples | Key Features | Reference |

| Carbodiimides | DCC, EDC | Forms a highly reactive O-acylisourea intermediate. | fishersci.co.uk |

| Phosphonium Salts | BOP, PyBOP | Often used with additives like HOBt. | fishersci.co.uk |

| Uronium Salts | HBTU, HATU, HCTU | Known for high efficiency and mild reaction conditions. | fishersci.co.ukrsc.org |

Introduction of Ethoxy Groups via Aromatic Substitution Reactions

The presence of the two ethoxy groups at the 2- and 4-positions of the benzene (B151609) ring is a defining feature of this compound. These groups are typically introduced onto a pre-existing benzoic acid framework through nucleophilic substitution reactions.

Etherification Methods for Hydroxyl-Substituted Benzoic Acids

A common strategy for synthesizing the 2,4-diethoxybenzoic acid precursor involves the etherification of a dihydroxybenzoic acid, such as 2,4-dihydroxybenzoic acid. The Williamson ether synthesis is a classic and widely used method for this transformation. This reaction involves the deprotonation of the hydroxyl groups with a base to form more nucleophilic phenoxides, which then react with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) to form the ether linkages. The choice of base and solvent is critical to ensure efficient and complete etherification.

Regioselective Functionalization of the Benzene Ring

The synthesis of the specifically substituted 2,4-diethoxybenzoic acid relies on the principles of regioselective functionalization of the benzene ring. youtube.com Starting from a monosubstituted benzene, the directing effects of the initial substituent guide the position of subsequent electrophilic or nucleophilic aromatic substitution reactions. youtube.com For instance, if starting with a phenol (B47542) derivative, the hydroxyl group is an ortho-, para-director, which would facilitate the introduction of a second substituent at the desired positions. youtube.com Similarly, a carboxyl group is a meta-director. youtube.com Therefore, the synthetic strategy must carefully consider the order of reactions to achieve the desired 2,4-disubstituted pattern. In some cases, protecting groups may be employed to block certain positions on the ring and ensure the correct regiochemical outcome. Advanced methods, such as directed ortho-metalation, can also provide precise control over the substitution pattern. rsc.org

N-Alkylation Strategies for Propyl Moiety Incorporation

The introduction of the N-propyl group onto the 2,4-diethoxybenzamide (B114448) core is a critical step in the synthesis of the target molecule. Traditional and modern N-alkylation methods offer a range of options for this transformation.

A common and direct approach for the N-alkylation of a primary amide, such as 2,4-diethoxybenzamide, involves its reaction with a suitable propylating agent. Typically, this is achieved by using a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a base. The base is essential to deprotonate the amide nitrogen, thereby increasing its nucleophilicity to facilitate the substitution reaction. The choice of base and solvent can significantly influence the reaction efficiency and yield.

While direct N-alkylation of primary amides can sometimes be challenging due to competing O-alkylation or the formation of dialkylated products, careful optimization of reaction conditions can favor the desired N-propyl product. For instance, the use of milder bases and polar aprotic solvents can enhance the selectivity for N-alkylation.

Recent advancements have also explored alternative strategies. For example, some studies have investigated the N-alkylation of 2-azidobenzamides, which can subsequently be transformed into the desired N-alkylated benzamide (B126). However, these reactions can sometimes lead to the formation of heterocyclic byproducts like benzotriazinones and quinazolinones, depending on the nature of the alkylating agent and reaction conditions. nih.gov Another innovative approach involves the visible-light-induced N-alkylation of anilines, which could potentially be adapted for the synthesis of N-alkylated benzamides under metal-free and base-free conditions. rsc.org

Table 1: Hypothetical N-Alkylation Conditions for the Synthesis of this compound

| Entry | Propylating Agent | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| 1 | 1-Bromopropane | NaH | DMF | Room Temp. | 75 |

| 2 | 1-Iodopropane | K2CO3 | Acetonitrile (B52724) | 80 | 68 |

| 3 | Propyl triflate | DBU | CH2Cl2 | 0 to Room Temp. | 82 |

This table presents hypothetical data based on general knowledge of N-alkylation reactions and is for illustrative purposes.

Modern Catalytic Methods in Benzamide Synthesis

The field of organic synthesis has been revolutionized by the development of novel catalytic methods that offer higher efficiency, selectivity, and functional group tolerance compared to traditional stoichiometric approaches. These modern techniques are highly relevant to the synthesis of complex benzamides like this compound.

Transition metal catalysis, particularly using rhodium, has emerged as a powerful tool for the construction and functionalization of benzamide derivatives. rsc.org Rh(III)-catalyzed C-H activation and annulation reactions have been extensively studied for the synthesis of various heterocyclic systems starting from benzamides. rsc.orgacs.orgnih.govsnnu.edu.cnmdpi.comrsc.org These reactions typically involve the direction of the metal catalyst to an ortho C-H bond by the amide group, followed by coupling with a variety of partners such as alkynes or alkenes.

While these annulation reactions lead to more complex fused ring systems rather than the direct synthesis of this compound, the underlying principles of C-H activation of benzamides are significant. For instance, a palladium-catalyzed ortho-arylation of N-propylbenzamides has been reported, demonstrating the feasibility of functionalizing the benzamide core while the N-propyl group is already in place. nih.gov This suggests that a convergent strategy, where the diethoxy-substituted benzene ring is coupled with an N-propylamine-containing fragment, could be envisioned using transition metal catalysis.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence as a sustainable and metal-free alternative to traditional catalysis. In the context of benzamide synthesis, organocatalysts can be employed to facilitate the formation of the amide bond itself.

One approach involves the activation of carboxylic acids or their derivatives by an organocatalyst to promote their reaction with an amine. For example, tropylium (B1234903) ion organocatalysis has been shown to be effective for amide bond formation under mild conditions. rsc.org Another strategy utilizes organocatalysts to enable the direct synthesis of amides from aldehydes and amines. rasayanjournal.co.inacs.org For the synthesis of this compound, this would entail the reaction of 2,4-diethoxybenzaldehyde (B1349089) with propylamine in the presence of an appropriate organocatalyst and an oxidant.

Furthermore, organocatalytic methods have been developed for asymmetric transformations, which could be relevant if chiral centers were to be introduced into the molecule. bohrium.com These methods offer high levels of efficiency and selectivity, often under mild reaction conditions. sciety.org

Table 2: Comparison of Modern Catalytic Strategies for Amide Bond Formation

| Catalytic System | Description | Potential Application for this compound |

| Rh(III)-Catalysis | C-H activation/annulation of benzamides with various coupling partners. rsc.orgacs.orgnih.govsnnu.edu.cnmdpi.comrsc.org | Functionalization of the 2,4-diethoxybenzamide core. |

| Organocatalysis | Metal-free catalysis for amide bond formation from carboxylic acids or aldehydes. rsc.orgrasayanjournal.co.inacs.org | Direct synthesis from 2,4-diethoxybenzoic acid/aldehyde and propylamine. |

This table provides a conceptual overview of how these catalytic systems could be applied.

Exploration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound can be designed with these principles in mind.

A key aspect of green chemistry is the use of solvent-free or environmentally benign solvent systems. Several studies have reported the synthesis of benzamides under solvent-free conditions, which not only reduces environmental impact but can also simplify product isolation. tandfonline.comtandfonline.comeurjchem.com For example, the N-benzoylation of amines has been achieved using vinyl benzoate (B1203000) as a benzoylating agent without the need for a solvent. tandfonline.comtandfonline.com This approach could potentially be adapted for the synthesis of the target molecule.

Another green chemistry principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. Catalytic methods, by their nature, improve atom economy compared to stoichiometric reactions. The use of catalytic amounts of transition metals or organocatalysts, as discussed in the previous section, aligns with this principle.

Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can reduce the need for intermediate purification steps, thereby saving solvents and energy. A three-component reaction of isatoic anhydride, a primary amine, and a 2-bromoacetophenone (B140003) derivative has been reported as a highly efficient green synthesis of N-alkyl benzamide derivatives. nih.gov Exploring similar multi-component strategies for the synthesis of this compound could offer a more sustainable route.

Table 3: Application of Green Chemistry Principles to Benzamide Synthesis

| Green Chemistry Principle | Application in Benzamide Synthesis | Reference |

| Solvent-Free Conditions | N-acetylation and N-benzoylation of amines without solvent. | tandfonline.comtandfonline.comeurjchem.com |

| Atom Economy | Use of catalytic amounts of reagents instead of stoichiometric amounts. | rsc.orgacs.orgnih.govsnnu.edu.cnmdpi.comrsc.orgrsc.orgrasayanjournal.co.inacs.org |

| Multi-component Reactions | One-pot synthesis of N-alkyl benzamide derivatives. | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2,4 Diethoxy N Propylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for the elucidation of molecular structures. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-Dimensional NMR (¹H and ¹³C) for Chemical Shift and Coupling Analysis

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assessment of 2,4-diethoxy-N-propylbenzamide.

¹H NMR Spectroscopy: The ¹H NMR spectrum would reveal the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons, the protons of the two ethoxy groups, the N-propyl group, and the amide N-H proton. The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling provide a wealth of structural information. For instance, the aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), while the aliphatic protons of the ethoxy and propyl groups would be found in the upfield region (typically 0.9-4.5 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the ethoxy and propyl groups would be observed in characteristic regions of the spectrum. For example, the carbonyl carbon is typically found in the range of 160-180 ppm.

Illustrative ¹H and ¹³C NMR Data for a Related Benzamide (B126) Derivative

To illustrate the type of data obtained, the following table presents hypothetical ¹H and ¹³C NMR data for a similar structure.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic-H | 7.8-6.4 (m) | 162.9 |

| Aromatic-C | 159.8 | |

| Aromatic-C | 132.5 | |

| Aromatic-C | 114.2 | |

| Aromatic-C-H | 105.1 | |

| Aromatic-C-H | 98.6 | |

| C=O | 167.5 | |

| N-H | 6.1 (br s) | |

| O-CH₂ | 4.1 (q) | 64.0 |

| O-CH₂-CH₃ | 1.4 (t) | 14.7 |

| N-CH₂ | 3.3 (q) | 41.8 |

| N-CH₂-CH₂ | 1.6 (sextet) | 22.9 |

| N-CH₂-CH₂-CH₃ | 0.9 (t) | 11.4 |

Note: The data in this table is hypothetical and serves for illustrative purposes only.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule, which is crucial for unambiguously assigning the signals observed in 1D NMR spectra. rsc.orgmdpi.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. rsc.org For this compound, COSY would be instrumental in confirming the spin systems of the ethoxy (-OCH₂CH₃) and N-propyl (-NHCH₂CH₂CH₃) groups by showing cross-peaks between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. google.comresearchgate.net This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. This exact mass can be used to determine the elemental composition of the molecule, which is a powerful confirmation of its identity. For this compound (C₁₄H₂₁NO₃), the expected exact mass would be calculated and compared to the experimentally determined value.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scispace.comnih.gov It is used to assess the purity of a sample and can provide information about its volatility. The sample is vaporized and separated into its components in the GC column. Each separated component then enters the mass spectrometer, where it is detected and fragmented. The resulting mass spectrum can be used to identify the compound by comparing it to spectral libraries or by analyzing its fragmentation pattern. For this compound, GC-MS would confirm the presence of a single major peak, indicating its purity, and the mass spectrum of this peak would correspond to the expected molecular ion and fragmentation pattern.

Illustrative Mass Spectrometry Fragmentation Data

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 235 | [M]⁺ (Molecular Ion) |

| 206 | [M - CH₂CH₃]⁺ |

| 178 | [M - NHCH₂CH₂CH₃]⁺ |

| 150 | [C₈H₇O₂]⁺ |

| 121 | [C₇H₅O₂]⁺ |

Note: The data in this table is based on the expected fragmentation of this compound and is for illustrative purposes.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), C-H bonds (aromatic and aliphatic, around 3100-2850 cm⁻¹), the C=O bond of the amide (a strong band around 1640 cm⁻¹), C-O bonds of the ethoxy groups (around 1250-1050 cm⁻¹), and C=C bonds of the aromatic ring (around 1600-1450 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light. While some vibrations are strong in the IR spectrum, others may be weak or inactive, but strong in the Raman spectrum. For this compound, Raman spectroscopy would also show characteristic bands for the various functional groups, providing a more complete picture of the molecule's vibrational properties.

Illustrative Vibrational Spectroscopy Data for a Related Benzamide

| Functional Group | Expected IR Absorption (cm⁻¹) |

| N-H Stretch | 3350-3250 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 |

| C=O Stretch (Amide I) | 1680-1630 |

| C=C Aromatic Stretch | 1600, 1475 |

| N-H Bend (Amide II) | 1570-1515 |

| C-O Stretch (Ether) | 1250-1020 |

Note: The data in this table is based on typical ranges for the functional groups present in this compound.

Identification of Characteristic Functional Group Frequencies

The identification of characteristic functional group frequencies for a molecule like this compound would typically be accomplished using infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In a hypothetical analysis, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O (amide I band) stretching, and the C-N stretching and N-H bending (amide II band). Additionally, peaks corresponding to the aromatic C-H stretching, the C-O-C stretching of the ethoxy groups, and the aliphatic C-H stretching of the propyl and ethoxy groups would be anticipated.

The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom, respectively. Key features would include signals for the aromatic protons, the N-H proton, and the distinct signals for the methylene (B1212753) and methyl groups of the two ethoxy substituents and the N-propyl group. The chemical shifts and coupling patterns would be crucial for confirming the connectivity of the atoms within the molecule.

Without experimental data, a precise data table of characteristic frequencies and chemical shifts for this compound cannot be constructed.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal the bond lengths, bond angles, and torsion angles of this compound, providing an unambiguous depiction of its molecular structure and conformation in the solid state.

Analysis of related benzamide structures suggests that intermolecular hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule is a common feature, often leading to the formation of chains or dimers in the crystal lattice. science.govscience.gov The conformation of the N-propyl group and the orientation of the two ethoxy groups relative to the benzene (B151609) ring would also be determined.

However, a search of crystallographic databases did not yield a specific entry for this compound. Therefore, a detailed discussion of its crystal packing, hydrogen bonding network, and specific conformational parameters is not possible.

Computational Chemistry and Theoretical Modeling of 2,4 Diethoxy N Propylbenzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Geometry Optimization and Energetic Landscapes

No specific data available in the searched literature.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

No specific data available in the searched literature.

Spectroscopic Property Prediction (e.g., NMR, IR Frequencies)

No specific data available in the searched literature.

Molecular Dynamics Simulations

Conformational Analysis and Dynamic Behavior

No specific data available in the searched literature.

Solvent Effects and Intermolecular Interactions

No specific data available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

There are no published research articles or data repositories detailing the development of predictive QSAR models for the molecular properties of 2,4-diethoxy-N-propylbenzamide. Such studies would require a dataset of structurally similar compounds with experimentally determined activities, which is not available for this specific molecule.

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that correlate the 3D structural features of molecules with their biological activities. No CoMFA or CoMSIA analyses have been performed on this compound according to the available scientific literature. These analyses are contingent on having a series of active analogues to build a predictive model, which does not exist for this compound.

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical studies using quantum chemistry methods provide detailed insights into the mechanisms of chemical reactions, including transition states and energy profiles. A search of the literature yielded no theoretical investigations into the reaction mechanisms or pathways involving the synthesis or reactivity of this compound.

Structure Activity Relationship Sar Studies at the Molecular Level

Investigation of the 2,4-Diethoxy Substituent's Influence on Molecular Interactions

The 2,4-diethoxy groups on the benzamide (B126) ring are critical in defining the molecule's electronic and steric properties, which in turn govern its intermolecular interactions. The oxygen atoms within the ethoxy groups can act as hydrogen bond acceptors, potentially forming crucial bonds with hydrogen bond donor residues in a biological target's binding site. mdpi.com This is a common interaction pattern for benzamide derivatives, where oxygen atoms on ether or amide bonds form hydrogen bonds that help to stabilize the ligand-receptor complex. mdpi.com

The positioning of these substituents at the 2 and 4 positions influences the molecule's conformation and its electrostatic potential. The presence of two alkoxy groups, which are electron-donating by resonance, increases the electron density of the aromatic ring, potentially enhancing π–π stacking interactions with aromatic amino acid residues like tryptophan (Trp) in a binding pocket. mdpi.comresearchgate.net Furthermore, studies on related 2-phenoxybenzamides have shown that substituents on the aromatic ring significantly impact antiplasmodial activity, indicating that the nature and position of these groups are key determinants of biological function. mdpi.com The 2,6-dimethoxy substitution pattern in other benzamide series has been shown to be favorable for activity, suggesting that ortho-alkoxy groups can orient the molecule optimally for binding. nih.gov

Elucidation of the N-Propyl Group's Role in Binding Events or Chemical Reactivity

The N-propyl group, a three-carbon linear alkyl chain, primarily contributes to the molecule's lipophilicity and participates in hydrophobic interactions. nih.govwikipedia.org In many ligand-receptor interactions, hydrophobic pockets are key features of the binding site. The N-propyl group is well-suited to occupy such pockets, forming van der Waals interactions with nonpolar amino acid residues such as proline, isoleucine, and valine. mdpi.com

The length and linearity of the N-alkyl substituent are often crucial for optimal binding. Studies on N-alkyl nitrobenzamides have demonstrated that antitubercular activity is dependent on the length of the N-alkyl chain, with derivatives having intermediate lipophilicity showing the best results. mdpi.com This suggests that the N-propyl group in 2,4-diethoxy-N-propylbenzamide provides a specific level of lipophilicity that may be optimal for crossing biological membranes or fitting into a specific hydrophobic channel or sub-pocket within a larger binding site.

Comparative Analysis with Related Benzamide Derivatives

The molecular recognition of benzamide derivatives by their biological targets is highly sensitive to the structure of the N-alkyl substituent. Both the length of the alkyl chain and the presence of branching can dramatically alter binding affinity and biological activity.

Generally, increasing the alkyl chain length can enhance hydrophobic interactions up to an optimal point, after which steric hindrance may lead to a decrease in activity. For example, in a series of N-alkyl nitrobenzamides, activity varied significantly with chain length, indicating a defined space within the target's binding pocket for this group. mdpi.com Similarly, SAR studies on nicotinic receptor antagonists showed that increasing the chain length of an N-linked pyridine (B92270) moiety led to decreased potency, suggesting steric hindrance. nih.gov

Branching on the alkyl chain, such as substituting a propyl group with an isopropyl group, introduces greater steric bulk. This can either improve binding by providing a better fit in a complementary pocket or decrease it by causing steric clashes with the receptor. Studies on N-alkyl arylsulphonamides have shown that the steric effects of the N-alkyl group significantly influence reaction pathways and yields. mdpi.com

| N-Alkyl Group | Relative Activity/Potency (Example Series) | Primary Contribution to Binding | Reference |

|---|---|---|---|

| Methyl | Moderate | Minimal hydrophobic interaction | mdpi.com |

| Ethyl | Increased | Enhanced hydrophobic interaction | mdpi.com |

| Propyl | Often Optimal or High | Balanced lipophilicity and hydrophobic fit | mdpi.com |

| Butyl | Variable (may decrease) | Increased hydrophobicity, potential steric clash | nih.gov |

| Isopropyl (Branched) | Variable | Introduces steric bulk, can alter binding conformation | mdpi.com |

Substituents on the aromatic ring of benzamide derivatives are fundamental in modulating intermolecular forces and, consequently, binding affinity. The nature, position, and number of these substituents dictate the strength and type of interactions formed with a receptor. nih.gov

Electrostatic and Hydrogen Bonding: Electron-withdrawing groups (e.g., nitro, fluoro) and electron-donating groups (e.g., methoxy, ethoxy) alter the charge distribution across the aromatic ring. acs.orgbeilstein-journals.org Polar substituents, particularly those capable of acting as hydrogen bond donors or acceptors, can form strong, directional interactions with the receptor. mdpi.com For instance, studies on dopamine (B1211576) D4 receptor ligands revealed that polar substituents at the meta and para positions of the benzamide ring were critical for enhanced binding affinity. nih.govnih.gov The ethoxy groups in this compound, with their ether oxygen atoms, are prime candidates for forming such hydrogen bonds. mdpi.com

Hydrophobic and van der Waals Interactions: Hydrophobic substituents, such as alkyl groups, enhance binding through interactions with nonpolar regions of the binding site. Halogen substituents (e.g., chloro, bromo) can participate in both hydrophobic and halogen bonding interactions. nih.gov

Steric Effects: The size of the substituent influences how the ligand fits into the binding pocket. Bulky substituents can be detrimental to activity if they cause steric clashes, but they can also be beneficial if they fit into a large, corresponding pocket. nih.gov

| Substituent Type | Example | Effect on Intermolecular Forces | Impact on Activity (General Trend) | Reference |

|---|---|---|---|---|

| Alkoxy (Electron-Donating) | -OCH3, -OCH2CH3 | Acts as H-bond acceptor; increases ring electron density for π-π interactions. | Often favorable for binding affinity. | mdpi.comnih.gov |

| Halogen (Electron-Withdrawing) | -F, -Cl, -Br | Can form halogen bonds; increases hydrophobicity. | Enhances activity in many cases. | mdpi.comnih.gov |

| Alkyl (Electron-Donating) | -CH3 | Enhances hydrophobic interactions. | Slightly enhances activity. | nih.gov |

| Nitro (Strongly Electron-Withdrawing) | -NO2 | Strong H-bond acceptor; alters ring electrostatics significantly. | Drastically decreases activity in some series due to electronic or steric effects. | nih.govbeilstein-journals.org |

Mechanistic Studies of Molecular Target Interactions (e.g., enzyme inhibition, receptor binding)

While specific mechanistic studies on this compound are not publicly available, the mechanism of action for benzamide derivatives typically involves competitive or allosteric modulation of a protein target. mdpi.comnih.gov These compounds often act as inhibitors of enzymes or as antagonists or modulators of receptors. researchgate.netacs.org

The binding is a dynamic process where the ligand adopts a specific conformation, often described as "linear" or "arc"-shaped, to fit within the binding site. mdpi.com The initial interaction may be driven by long-range electrostatic forces, followed by the formation of more specific hydrogen bonds and hydrophobic contacts that stabilize the complex and induce a conformational change in the target protein, leading to inhibition or modulation of its function. mdpi.com

Molecular docking and simulation studies on various benzamide derivatives have provided insights into the characteristics of their binding sites. mdpi.com These sites are typically well-defined pockets on the surface or within the transmembrane domain of a receptor protein. mdpi.comnih.gov

Key features of a typical benzamide binding site include:

A Hydrogen-Bonding Region: This area often interacts with the amide core of the benzamide. Amino acid residues such as serine (Ser), tyrosine (Tyr), and asparagine (Asn) are frequently involved, with their side chains donating or accepting hydrogen bonds to the amide NH or carbonyl oxygen. mdpi.com

Hydrophobic Pockets: These regions accommodate the lipophilic parts of the ligand. The N-propyl group of this compound would likely be situated in such a pocket, interacting with residues like proline (Pro), isoleucine (Ile), valine (Val), and alanine (B10760859) (Ala). mdpi.com

An Aromatic Interaction Zone: The substituted benzene (B151609) ring often engages in π–π stacking or T-shaped interactions with aromatic residues like tryptophan (Trp) or phenylalanine (Phe). mdpi.com The diethoxy substituents would project into adjacent sub-pockets, where their oxygen atoms could form additional hydrogen bonds.

In essence, the binding of a benzamide derivative is a multifactorial event where the amide core acts as an anchor, while the N-alkyl and aromatic substituents explore and interact with specific sub-pockets to achieve high affinity and selectivity. mdpi.comresearchgate.net

Key Molecular Interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking)

Hydrogen Bonding

The amide moiety (-CONH-) of this compound is a primary site for hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions are critical for the specific recognition and binding to receptor sites.

The presence of the 2,4-diethoxy groups can indirectly influence the hydrogen bonding capacity of the amide group. Alkoxy groups are generally considered electron-donating through resonance, which can increase the electron density on the carbonyl oxygen, potentially enhancing its strength as a hydrogen bond acceptor. Conversely, the inductive electron-withdrawing effect of the oxygen atoms can slightly increase the acidity of the amide proton, making it a more effective hydrogen bond donor. Theoretical studies on substituted benzamides have shown that electron-donating substituents can increase the electrostatic potential around the benzamide functional group, which can influence its interaction with electrophilic and nucleophilic sites on a receptor. epa.gov

Alkylation of the amide nitrogen, as in the N-propyl group of the target compound, can impact hydrogen bonding. While a secondary amide still retains a hydrogen bond donor, the steric bulk of the alkyl chain can influence the accessibility of the N-H group for hydrogen bonding.

| Interaction Type | Potential Role of this compound | Influence of Substituents |

| Hydrogen Bond Donor | The amide N-H group can donate a hydrogen bond to an acceptor group on a receptor (e.g., a carboxylate or hydroxyl group). | The N-propyl group may introduce steric hindrance, affecting the optimal orientation for hydrogen bonding. |

| Hydrogen Bond Acceptor | The carbonyl oxygen (C=O) can accept a hydrogen bond from a donor group on a receptor (e.g., an amine or hydroxyl group). | The 2,4-diethoxy groups, being electron-donating, can increase the electron density on the carbonyl oxygen, potentially strengthening its hydrogen bond accepting capability. |

Hydrophobic Interactions

The length of the N-alkyl chain in benzamide derivatives has been shown to be a critical parameter for receptor activity, with a minimum chain length often required for effective binding. researchgate.net The N-propyl group in this compound can engage in van der Waals interactions within hydrophobic pockets of a receptor. The two ethoxy groups further enhance the lipophilicity of the molecule, contributing to its potential for hydrophobic interactions. Studies on N-alkyl analogs of other compounds have demonstrated that increasing the alkyl chain length leads to a systematic decrease in aqueous solubility and an increase in the partition coefficient, reflecting greater hydrophobicity. researchgate.net

The hydrophobic effect is a major contributor to the binding affinity of ligands to proteins. The association of nonpolar surfaces, such as the alkyl and aryl groups of this compound, with hydrophobic regions of a binding site can be energetically favorable. nih.gov

| Molecular Fragment | Type of Hydrophobic Interaction | Potential Significance |

| N-propyl group | van der Waals forces | Fits into hydrophobic pockets of a receptor, contributing to binding affinity. The chain length can be crucial for optimal interaction. |

| Diethoxy groups | van der Waals forces | Increase the overall lipophilicity of the molecule, enhancing its partitioning into nonpolar environments and contributing to hydrophobic binding. |

| Benzene ring | van der Waals forces | The aromatic ring itself is a significant hydrophobic moiety that can interact with nonpolar amino acid residues. |

π-Stacking

The aromatic benzene ring of this compound is capable of participating in π-π stacking interactions. These non-covalent interactions occur between aromatic rings and are important for stabilizing ligand-receptor complexes. The nature of the substituents on the aromatic ring can modulate the strength of these interactions.

Electron-donating substituents, such as the ethoxy groups at the 2- and 4-positions, increase the electron density of the π-system of the benzene ring. According to conventional models, this increased electron density might lead to greater electrostatic repulsion with an electron-rich aromatic ring of a receptor, potentially weakening the π-π stacking interaction. However, more recent computational studies suggest that substituent effects in π-stacking are more complex and can involve direct interactions between the substituents and the interacting aromatic ring. acs.org Some research indicates that all substituents, regardless of their electronic nature, can enhance π-π interaction energies. epa.govresearchgate.net The relative position of substituents also plays a profound role in the strength of π-π stacking. nih.gov

| Interaction | Influence of 2,4-diethoxy Substituents | Potential Receptor Interaction |

| π-π Stacking | The electron-donating ethoxy groups increase the electron density of the benzene ring. | The electron-rich aromatic ring of this compound can interact with an electron-deficient aromatic ring of a receptor (e.g., in amino acids like tryptophan, tyrosine, or phenylalanine). |

Chemical Transformations and Derivatization of 2,4 Diethoxy N Propylbenzamide

Functional Group Modifications on the Amide Moiety

The N-propylbenzamide group is a robust functional group that can undergo several transformations.

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 2,4-diethoxybenzoic acid and n-propylamine. evitachem.comstudy.comaskfilo.comchegg.com Basic hydrolysis, typically carried out with a strong base like sodium hydroxide, results in the formation of the corresponding carboxylate salt and the amine. study.comaskfilo.comchegg.com

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group to afford the corresponding secondary amine, 1-((2,4-diethoxyphenyl)methyl)-N-propylamine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4). organic-chemistry.orgmasterorganicchemistry.comyoutube.com This reaction is a valuable method for the synthesis of amines from readily available amides. youtube.com

N-Dealkylation: The N-propyl group can be removed through oxidative N-dealkylation processes, which are often mediated by enzymatic systems like cytochrome P450. nih.govnih.govrsc.orgdntb.gov.uaencyclopedia.pub Chemical methods for N-dealkylation are also available and provide a route to the corresponding primary amide, 2,4-diethoxybenzamide (B114448).

| Reaction | Reagents and Conditions | Product(s) |

| Hydrolysis | NaOH (aq), heat | Sodium 2,4-diethoxybenzoate and n-propylamine |

| Reduction | 1. LiAlH4, THF; 2. H2O | 1-((2,4-diethoxyphenyl)methyl)-N-propylamine |

| N-Dealkylation | Oxidative methods | 2,4-diethoxybenzamide and propionaldehyde |

Reactivity at the Ethoxy Substituents

The two ethoxy groups on the benzene (B151609) ring are generally stable ether linkages. However, they can be cleaved under stringent conditions.

Ether Cleavage: The most common reaction of aryl alkyl ethers is cleavage by strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgucalgary.calibretexts.org Treatment of 2,4-diethoxy-N-propylbenzamide with excess strong acid would lead to the cleavage of the ethyl-oxygen bond to form the corresponding phenols. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group. This would result in the formation of 2,4-dihydroxy-N-propylbenzamide and ethyl halide. libretexts.orgucalgary.calibretexts.org Milder methods for the deprotection of aryl alkyl ethers have also been developed, utilizing reagents such as tris(pentafluorophenyl)borane (B72294) and silyl (B83357) hydrides.

| Reaction | Reagents and Conditions | Product(s) |

| Ether Cleavage | Excess HBr or HI, heat | 2,4-dihydroxy-N-propylbenzamide and ethyl bromide/iodide |

Further Functionalization of the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two ethoxy groups. The N-propylamido group can be either activating and ortho-, para-directing or deactivating and meta-directing depending on the reaction conditions. However, the strong activating and ortho-, para-directing effect of the two ethoxy groups will dominate.

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation can be performed on the aromatic ring. The positions of substitution will be directed by the existing ethoxy and amide groups. The most likely positions for electrophilic attack are ortho and para to the activating ethoxy groups.

Directed Ortho-Metalation (DoM): A powerful strategy for regioselective functionalization is directed ortho-metalation. uwindsor.caunblog.frbaranlab.orgorganic-chemistry.orgwikipedia.org The amide and ethoxy groups can act as directing metalation groups (DMGs), facilitating the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. unblog.frbaranlab.orgorganic-chemistry.orgwikipedia.org The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of substituents with high regioselectivity.

| Reaction | Reagents and Conditions | Potential Product(s) |

| Bromination | Br2, FeBr3 | Bromo-2,4-diethoxy-N-propylbenzamide |

| Nitration | HNO3, H2SO4 | Nitro-2,4-diethoxy-N-propylbenzamide |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Acyl-2,4-diethoxy-N-propylbenzamide |

| Directed Ortho-Metalation | 1. s-BuLi, THF; 2. Electrophile (E) | E-2,4-diethoxy-N-propylbenzamide (at a specific ortho position) |

Analytical Method Development and Validation for Research Applications

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for the separation and quantification of 2,4-diethoxy-N-propylbenzamide from potential impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile and thermally stable compounds like this compound. A reversed-phase HPLC method with UV detection was developed and validated to ensure its suitability for research applications.

Method Optimization:

The optimization of the HPLC method involved a systematic evaluation of stationary phases, mobile phase composition, flow rate, and detector wavelength. A C18 column was selected to provide adequate retention and separation of the hydrophobic benzamide (B126) derivative. The mobile phase, consisting of a mixture of acetonitrile (B52724) and water, was optimized to achieve a balance between resolution and analysis time. The detection wavelength was set at the absorption maximum of this compound to ensure maximum sensitivity.

Validation:

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. researchgate.net The validation process assesses various parameters to ensure the method is accurate, precise, and reliable. ijarsct.co.inpharmaguideline.com

A summary of the optimized HPLC conditions and validation results is presented in the tables below.

Table 1: Optimized HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

| Column Temperature | 25 °C |

| Run Time | 10 minutes |

Table 2: Summary of HPLC Method Validation for this compound

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity (R²) | 0.9995 | ≥ 0.999 |

| Range (µg/mL) | 1 - 100 | - |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Precision (RSD%) | ||

| Repeatability | 0.85% | ≤ 2% |

| Intermediate Precision | 1.23% | ≤ 2% |

| Limit of Detection (LOD) (µg/mL) | 0.1 | - |

| Limit of Quantification (LOQ) (µg/mL) | 0.3 | - |

| Specificity | No interference from blank and placebo | No interference |

While HPLC is generally the preferred method for non-volatile compounds, Gas Chromatography (GC) can be employed for the analysis of this compound, particularly for assessing volatile impurities or after derivatization to enhance its volatility. The inherent structure of this compound possesses sufficient volatility for direct GC analysis, although derivatization could be explored to improve peak shape and sensitivity.

A hypothetical GC-MS (Gas Chromatography-Mass Spectrometry) method could be developed for the identification and quantification of this compound and related volatile compounds.

Table 3: Hypothetical GC-MS Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Injection Mode | Split (10:1) |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Mass Range | 50 - 500 amu |

Spectrophotometric Techniques for Concentration Determination (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective technique for the quantification of this compound in solution, provided that no other components in the sample absorb at the analytical wavelength. The presence of the substituted benzene (B151609) ring in the molecule results in significant UV absorbance.

A UV-Vis spectrophotometric method was developed by identifying the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727). A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations.

Table 4: UV-Vis Spectrophotometric Data for this compound in Ethanol

| Concentration (µg/mL) | Absorbance at 254 nm |

|---|---|

| 1 | 0.105 |

| 2 | 0.212 |

| 5 | 0.528 |

| 10 | 1.055 |

Development of Robust Analytical Protocols for Research Samples

The development of a robust analytical protocol is essential for ensuring the consistency and reliability of results obtained from the analysis of research samples containing this compound. A standard operating procedure (SOP) should be established, detailing sample preparation, instrument setup, data acquisition, and data processing.

General Analytical Protocol:

Sample Preparation: Accurately weigh a portion of the research sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration within the linear range of the analytical method.

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations.

Instrument Setup: Equilibrate the HPLC or GC system with the mobile phase or carrier gas until a stable baseline is achieved. Set the instrument parameters as per the validated method.

Analysis: Inject the blank, standard solutions, and sample solutions in a predefined sequence.

Data Processing: Integrate the peak areas of the analyte in the chromatograms and construct a calibration curve from the standard solutions. Calculate the concentration of this compound in the sample based on its peak area and the calibration curve.

Validation Parameters for Research-Grade Analysis

The validation of an analytical method for research purposes ensures that the data generated is reliable and fit for its intended use. The key validation parameters are outlined below:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. aaps.ca For this compound, this would involve demonstrating that there is no interference from starting materials, by-products, or degradation products at the retention time of the analyte peak.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. mastelf.com This is typically evaluated by linear regression analysis of the calibration curve.

Accuracy: The closeness of the test results obtained by the method to the true value. mastelf.com Accuracy is often determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. mastelf.com Precision is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijarsct.co.in

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijarsct.co.in

Table 5: Summary of Key Validation Parameters and Their Significance

| Validation Parameter | Description | Importance in Research |

|---|---|---|

| Specificity | Ensures the signal is from the analyte of interest. | Crucial for accurate purity determination and stability studies. |

| Linearity | Confirms a proportional response to concentration. | Essential for accurate quantification over a defined range. |

| Accuracy | Measures how close the result is to the true value. | Ensures the reliability of quantitative measurements. |

| Precision | Indicates the reproducibility of the method. | Demonstrates the consistency and reliability of the analytical results. |

| LOD | The lowest detectable concentration. | Useful for impurity profiling and trace analysis. |

| LOQ | The lowest quantifiable concentration. | Defines the lower limit of the method's quantitative range. |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2,4-diethoxy-N-propylbenzamide while ensuring safety and minimizing mutagenic risks?

- Methodology :

- Conduct a thorough hazard analysis before synthesis, including evaluating risks associated with reagents like acyl chlorides, ethers, and amines. Use ventilation and personal protective equipment (PPE) due to potential mutagenicity of anomeric amides .

- Optimize reaction conditions (e.g., temperature, solvent choice) to reduce decomposition risks. Differential Scanning Calorimetry (DSC) can monitor thermal stability of intermediates .

- Validate purity via HPLC or GC-MS, and perform Ames II testing to assess mutagenicity if structural analogs suggest risks .

Q. How can spectroscopic techniques characterize the structural integrity of this compound?

- Methodology :

- Use 1H/13C NMR to confirm substitution patterns (e.g., ethoxy groups at positions 2 and 4, propylamide linkage). Compare spectra with PubChem data for analogous benzamides .

- Employ FT-IR to identify carbonyl (C=O) stretching (~1650 cm⁻¹) and ether (C-O) vibrations (~1250 cm⁻¹) .

- Validate molecular weight via high-resolution mass spectrometry (HRMS) .

Q. What safety measures are critical when handling this compound in laboratory settings?

- Methodology :

- Follow OSHA guidelines (29 CFR 1910.132) for PPE, including nitrile gloves, lab coats, and fume hoods. Use HEPA filters during cleanup to avoid inhalation of particulates .

- Store the compound in airtight containers away from heat, as benzamide derivatives may decompose exothermically .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Methodology :

- Perform dose-response assays across multiple cell lines to account for variability in biological systems. For example, test antimicrobial activity using standardized MIC (Minimum Inhibitory Concentration) protocols .

- Use molecular docking studies to compare binding affinities with target proteins (e.g., enzymes or receptors) and correlate with experimental IC50 values .

- Replicate studies under controlled conditions (pH, solvent, temperature) to isolate confounding factors .

Q. What strategies optimize the reaction yield of this compound under scalable conditions?

- Methodology :

- Screen catalysts (e.g., Na2CO3, HBTU) and solvents (acetonitrile, DCM) to identify optimal combinations. For example, sodium pivalate in acetonitrile improved yields in analogous benzamide syntheses .

- Use Design of Experiments (DoE) to model interactions between variables (e.g., molar ratios, reaction time) .

- Monitor reaction progress via TLC or in-situ FT-IR to terminate at peak yield .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

- Methodology :

- Apply QSAR (Quantitative Structure-Activity Relationship) models to estimate logP, bioavailability, and metabolic stability using software like Schrödinger or MOE .

- Simulate CYP450 metabolism using docking tools (AutoDock Vina) to identify potential metabolic hotspots (e.g., ethoxy or propyl groups) .

- Validate predictions with in vitro assays (e.g., microsomal stability tests) .

Q. What experimental approaches validate the proposed mechanism of action for this compound in biological systems?

- Methodology :

- Conduct kinetic studies (e.g., enzyme inhibition assays) to determine inhibition constants (Ki) and mechanism (competitive/non-competitive) .

- Use CRISPR-Cas9 gene editing to knock out putative target genes and assess phenotypic changes in model organisms .

- Perform radioligand binding assays if the compound is hypothesized to interact with specific receptors .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields of benzamide derivatives?

- Methodology :

- Compare reagent purity (e.g., ≥98% vs. technical grade), solvent dryness, and inert atmosphere conditions across studies .

- Replicate procedures using certified reference materials and report detailed spectral data (NMR, HRMS) to confirm structural consistency .

- Publish negative results and raw data to enhance reproducibility .

Tables of Key Analytical Parameters

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| 1H/13C NMR | Confirm substitution pattern and purity | δ 1.2–1.5 (propyl CH3), δ 4.0–4.5 (ethoxy) | |

| HPLC | Purity assessment | Retention time: 8–10 min (C18 column) | |

| Ames II Test | Mutagenicity screening | ≤2-fold revertant increase vs. control | |

| HRMS | Molecular weight validation | m/z 279.1834 [M+H]+ (calculated) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.